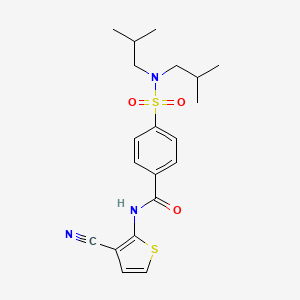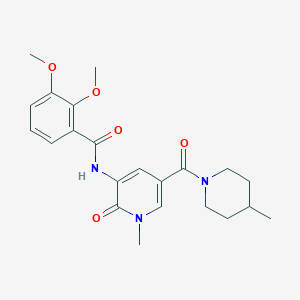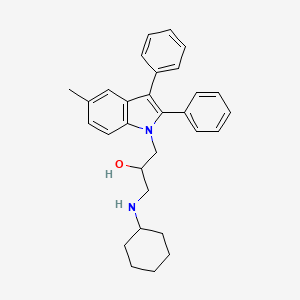![molecular formula C22H19N3O5 B2539096 methyl 5-((2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)furan-2-carboxylate CAS No. 921526-57-0](/img/structure/B2539096.png)
methyl 5-((2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that likely exhibits a range of interesting chemical properties and biological activities due to its structural features. It contains a pyrido[3,2-d]pyrimidine core, which is a fused heterocyclic system combining a pyridine and a pyrimidine ring. This core is substituted with a phenethyl group and a furan ring, both of which are known to impart significant chemical characteristics to molecules.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been explored in various studies. For instance, the synthesis of 4-amino-5-(arylaminomethyl)-2-(methylthio)furo[2,3-d]pyrimidines has been achieved through the Mitsunobu reaction, which is a powerful method for creating carbon-nitrogen bonds . Another study reports the synthesis of a novel class of compounds, 5,5'-carbonyl-bis(5,6-dihydro-4H-furo-[2,3-c]pyrrol-4-ones), starting from methyl 2-(2-methoxy-2-oxoethyl) furan-3-carboxylate, which shares a furan moiety with the compound of interest . These methods could potentially be adapted or serve as inspiration for the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized by the presence of multiple aromatic rings and heteroatoms, which can influence the electronic distribution and reactivity of the molecule. The presence of a furan ring, as seen in the synthesis of 5-arylamino-4-(5-aryloxyfuran-2-yl)pyrimidines, suggests potential sites for electrophilic substitution and other reactions . The phenethyl group attached to the pyrido[3,2-d]pyrimidine core could also affect the molecule's conformation and intermolecular interactions.
Chemical Reactions Analysis
The reactivity of similar molecules has been explored in various contexts. For example, the [3+3]-cyclocondensation of 4,5-dibenzoyl-1H-pyrrole-2,3-diones with 5-aminofuran leads to the formation of furo[2,3-b]pyridines, indicating that the furan ring can participate in cycloaddition reactions . Additionally, the transformation of furans into 5-hydroxy-1H-pyrrol-2(5H)-ones using methylene blue as a photosensitizer and redox agent demonstrates the potential for photochemical reactions involving furan rings .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the compound are not directly reported, we can infer from related studies that such molecules are likely to exhibit a range of properties. The presence of heteroatoms and aromatic systems suggests potential for varied solubility profiles, depending on the substituents and the overall molecular polarity. The structural complexity of the molecule also implies a likelihood of multiple chiral centers, which could lead to enantiomeric forms with different biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
One primary application of this compound lies in the synthesis of various heterocyclic compounds. The arylmethylidene derivatives of furan-2(3H)-ones, related structurally to the query compound, serve as crucial building blocks for generating heterocycles containing pyrimidine and pyridazine fragments, known for their biological activities. For instance, research by Aniskova, Grinev, and Yegorova (2017) details the synthesis of new biologically active compounds with pyridine and pyridazine fragments, demonstrating the versatility of furan derivatives in constructing complex molecules (Aniskova, Grinev, & Yegorova, 2017).
Biological Activities
Compounds structurally similar to the query molecule have shown significant biological activities. A study by Ismail et al. (2004) synthesized dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, demonstrating potent antiprotozoal activities. This highlights the potential of furan derivatives in developing new therapeutic agents (Ismail et al., 2004).
Material Science Applications
In material science, furan derivatives, including those structurally related to the query compound, have been utilized in synthesizing biobased polyesters and exploring renewable PET alternatives. For example, research on the thermal degradation of biobased polyesters from 2,5-furandicarboxylic acid indicates the potential of furan derivatives in creating sustainable materials with high thermal stability (Terzopoulou et al., 2016).
Eigenschaften
IUPAC Name |
methyl 5-[[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]methyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5/c1-29-21(27)18-10-9-16(30-18)14-25-17-8-5-12-23-19(17)20(26)24(22(25)28)13-11-15-6-3-2-4-7-15/h2-10,12H,11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHKOIXBPLHSAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1H-benzo[d]imidazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2539015.png)
![4-(4-Chlorobenzo[d]thiazol-2-yl)morpholine](/img/structure/B2539016.png)
![4-[(8-Ethoxy-2-oxochromene-3-carbonyl)amino]benzoic acid](/img/structure/B2539020.png)

![3-(2-methoxyethyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2539023.png)
![Methyl 3-({2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}sulfamoyl)-4-methoxybenzoate](/img/structure/B2539024.png)
![N-[(4-chlorophenyl)methyl]-2-(2-phenylacetyl)benzamide](/img/structure/B2539025.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2539027.png)
![2-(3-Chlorophenyl)-7-(2,3-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2539028.png)


![4-cyclopentaneamido-N-[2-(4-methoxybenzenesulfonamido)ethyl]benzamide](/img/structure/B2539034.png)
